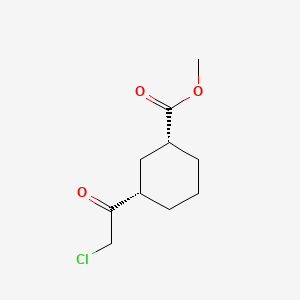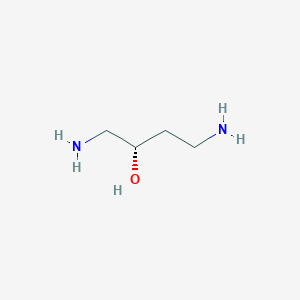
(2S)-1,4-Diaminobutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,4-Diaminobutan-2-ol is an organic compound with the molecular formula C4H12N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Diaminobutan-2-ol typically involves the reduction of 2,5-diketopiperazine derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an aqueous or alcoholic solvent at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of suitable precursors. This process is typically conducted in a high-pressure reactor using a metal catalyst such as palladium on carbon (Pd/C). The reaction conditions include elevated temperatures and pressures to ensure complete reduction and high yield.
化学反应分析
Types of Reactions
(2S)-1,4-Diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of tetraamines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include imines, oximes, tetraamines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(2S)-1,4-Diaminobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-1,4-Diaminobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved often include modulation of enzyme kinetics and alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
1,4-Diaminobutane: Similar in structure but lacks the hydroxyl group.
2-Amino-1-butanol: Contains a hydroxyl group but only one amino group.
1,3-Diaminopropan-2-ol: Similar functional groups but different carbon chain length.
Uniqueness
(2S)-1,4-Diaminobutan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups
属性
CAS 编号 |
24177-21-7 |
|---|---|
分子式 |
C4H12N2O |
分子量 |
104.15 g/mol |
IUPAC 名称 |
(2S)-1,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2/t4-/m0/s1 |
InChI 键 |
HXMVNCMPQGPRLN-BYPYZUCNSA-N |
手性 SMILES |
C(CN)[C@@H](CN)O |
规范 SMILES |
C(CN)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


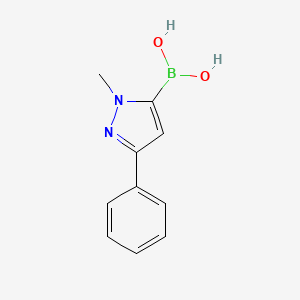
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)
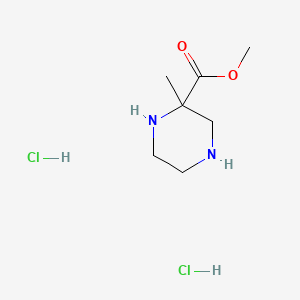
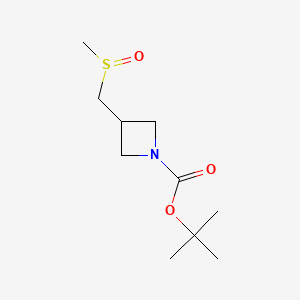


![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
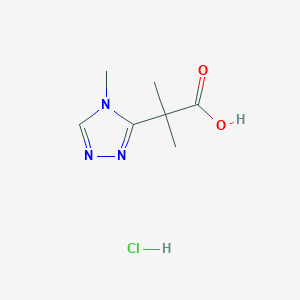
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
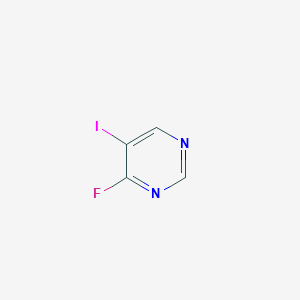
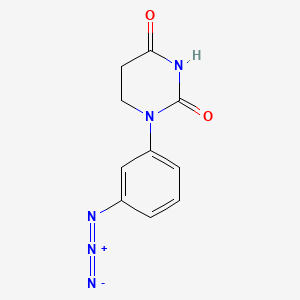
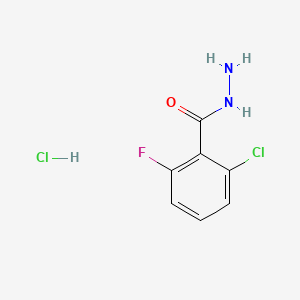
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
